molecular formula C12H16N4S B13481547 4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol

4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol

Cat. No.: B13481547
M. Wt: 248.35 g/mol
InChI Key: FPXAAGLHQDKSJD-UHFFFAOYSA-N
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Description

4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a triazole ring substituted with a neopentyl group and a pyridinyl group, which imparts distinct chemical properties.

Preparation Methods

The synthesis of 4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a triazole precursor in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .

Chemical Reactions Analysis

4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or triazole rings, often using reagents like halogens or alkylating agents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., H₂O₂), reducing agents (e.g., NaBH₄), and alkylating agents (e.g., methyl iodide).

Scientific Research Applications

4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which 4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding or π-π interactions, while the neopentyl and pyridinyl groups can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

When compared to similar compounds, 4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol stands out due to its unique substitution pattern. Similar compounds include:

Properties

Molecular Formula

C12H16N4S

Molecular Weight

248.35 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H16N4S/c1-12(2,3)8-16-10(14-15-11(16)17)9-4-6-13-7-5-9/h4-7H,8H2,1-3H3,(H,15,17)

InChI Key

FPXAAGLHQDKSJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1C(=NNC1=S)C2=CC=NC=C2

Origin of Product

United States

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